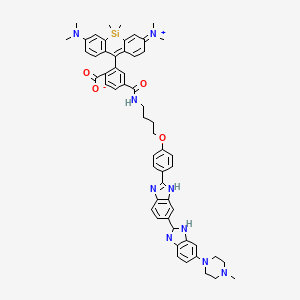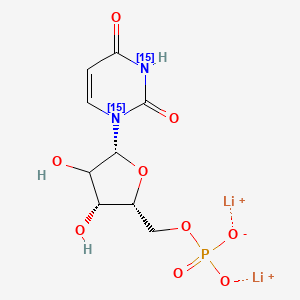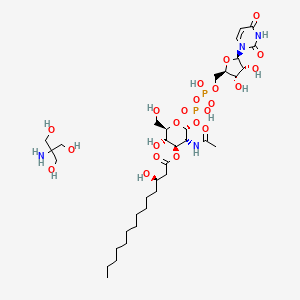
Anti-inflammatory agent 50
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 50 is a derivative of Fusidic acid, known for its potent anti-inflammatory properties. It exerts its effects by inhibiting inflammatory mediators such as nitric oxide, interleukin-6, and tumor necrosis factor-alpha. This compound is particularly effective in mitigating acute lung injury by modulating these mediators and suppressing the mitogen-activated protein kinase, nuclear factor kappa B, and NLRP3 inflammasome signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 50 involves the modification of Fusidic acid. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including esterification, amidation, and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound likely involves large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 50 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its anti-inflammatory properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule, potentially improving its efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, which can exhibit different pharmacological properties.
Scientific Research Applications
Anti-inflammatory agent 50 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mechanism of Action
The mechanism of action of Anti-inflammatory agent 50 involves the inhibition of key inflammatory mediators. It targets molecular pathways such as:
Mitogen-Activated Protein Kinase (MAPK): Inhibits the phosphorylation of p38 MAPK, c-Jun N-terminal kinase, and extracellular signal-regulated kinase.
Nuclear Factor Kappa B (NF-κB): Suppresses the translocation and DNA binding activity of NF-κB subunits.
NLRP3 Inflammasome: Inhibits the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Anti-inflammatory agent 50 is unique compared to other anti-inflammatory compounds due to its specific molecular targets and pathways. Similar compounds include:
Neochlorogenic Acid: An antioxidant compound used in the treatment of oxidative stress.
Sciadopitysin: Shows protective effects on osteoblastic cells and upregulates mitochondrial biogenesis.
Licorisoflavan A: Exhibits potential for treating cytokine-mediated disorders.
These compounds share some anti-inflammatory properties but differ in their specific mechanisms of action and therapeutic applications .
Properties
Molecular Formula |
C40H55N3O6 |
|---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
(1-phenyltriazol-4-yl)methyl (2Z)-2-[(3R,4S,5S,8S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C40H55N3O6/c1-24(2)12-11-15-29(37(47)48-23-27-22-43(42-41-27)28-13-9-8-10-14-28)35-31-20-33(46)36-38(5)18-17-32(45)25(3)30(38)16-19-39(36,6)40(31,7)21-34(35)49-26(4)44/h8-10,12-14,22,25,30-34,36,45-46H,11,15-21,23H2,1-7H3/b35-29-/t25-,30-,31-,32+,33+,34-,36?,38-,39-,40-/m0/s1 |
InChI Key |
XWJDRSBCBOWDSZ-QZJNGYQUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)OCC5=CN(N=N5)C6=CC=CC=C6)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OCC5=CN(N=N5)C6=CC=CC=C6)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
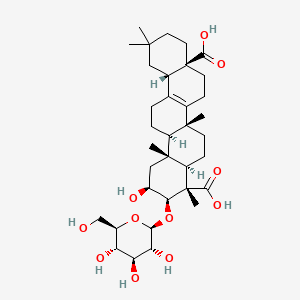
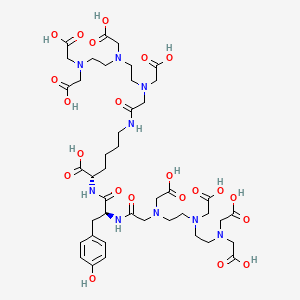
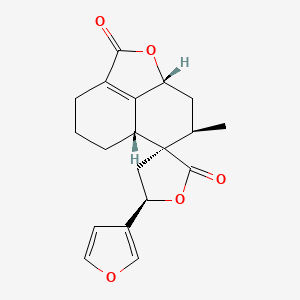
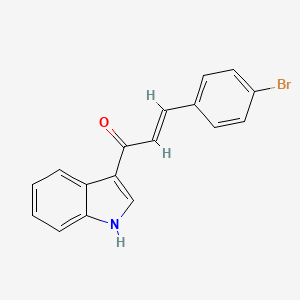
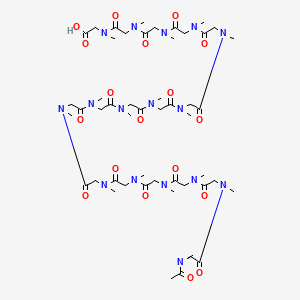
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
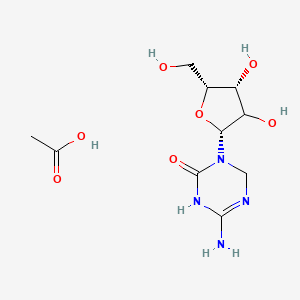
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
